molecular formula C19H17N3O2 B2991804 (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide CAS No. 380895-24-9

(Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2991804
CAS No.: 380895-24-9
M. Wt: 319.364
InChI Key: ZMISYWNYYFIDHJ-XFXZXTDPSA-N
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Description

(Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.

    Introduction of the methoxyphenyl and phenyl groups: This step involves the substitution reactions where the pyrazole ring is functionalized with the desired aryl groups.

    Formation of the acrylamide moiety: The final step involves the reaction of the functionalized pyrazole with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced acrylamide derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features enable it to modulate specific molecular pathways, offering potential benefits in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The presence of the methoxyphenyl and phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (Z)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide: Similar structure but with a chloro group instead of a methoxy group.

    (Z)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-17-10-7-14(8-11-17)19-15(9-12-18(20)23)13-22(21-19)16-5-3-2-4-6-16/h2-13H,1H3,(H2,20,23)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISYWNYYFIDHJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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